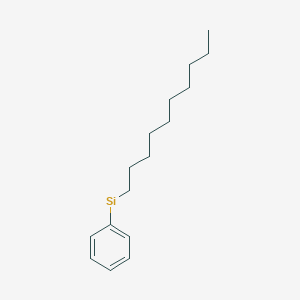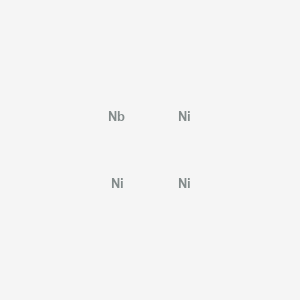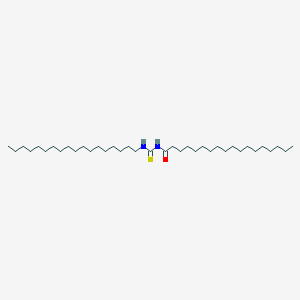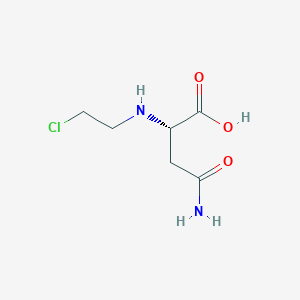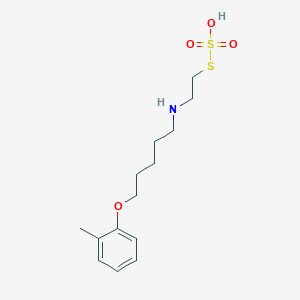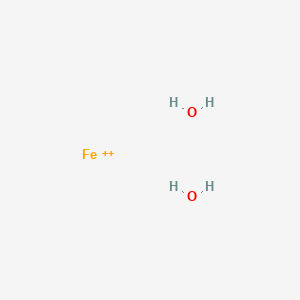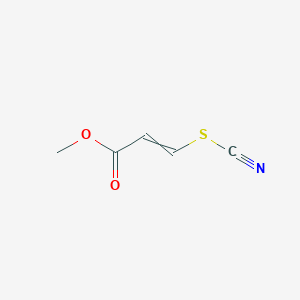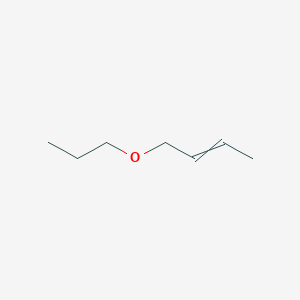
1-Propoxybut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propoxybut-2-ene is an organic compound with the molecular formula C7H14O. It is a member of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of a propoxy group attached to a butene backbone. The structure of this compound includes a double bond between the second and third carbon atoms, making it an unsaturated ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propoxybut-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the propanol acts as a nucleophile, displacing the bromine atom from the butene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be carried out under elevated temperatures and pressures to enhance yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propoxybut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 1-propoxybutane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Hydrogen halides (HX) in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: 1-Propoxybutane.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Propoxybut-2-ene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to investigate enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into the pharmacological properties of this compound derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which 1-Propoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by an oxidizing agent, leading to the formation of an epoxide intermediate, which subsequently rearranges to form the final product. The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the ether linkage, which are susceptible to nucleophilic and electrophilic attacks.
Vergleich Mit ähnlichen Verbindungen
1-Propoxybutane: Similar in structure but lacks the double bond, making it less reactive in certain types of chemical reactions.
But-2-ene: Shares the double bond but lacks the propoxy group, resulting in different chemical properties and reactivity.
1-Butoxyprop-2-ene: An isomer with the ether linkage at a different position, leading to variations in reactivity and applications.
Uniqueness: 1-Propoxybut-2-ene is unique due to the combination of its double bond and ether linkage, which imparts distinct reactivity patterns. This makes it a valuable compound for studying various chemical reactions and for use in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
18409-01-3 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-propoxybut-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
IHZUHZICKKWHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

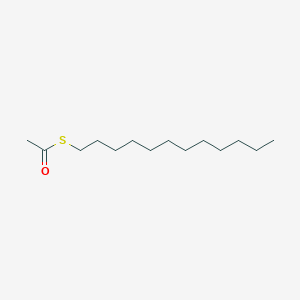

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
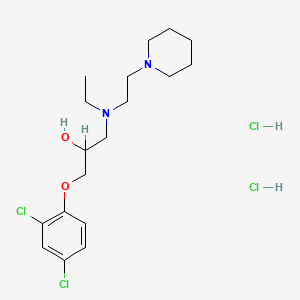
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
